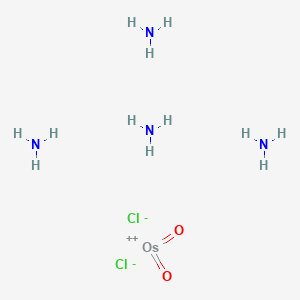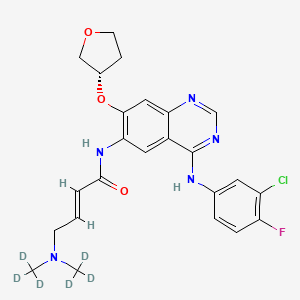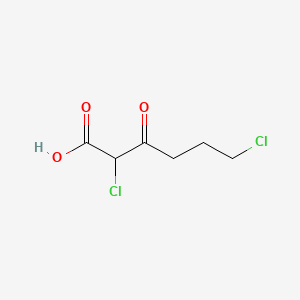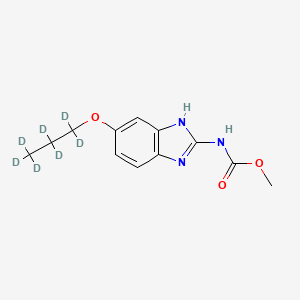
Oxibendazole-d7
Vue d'ensemble
Description
Oxibendazole-d7 is a deuterated analog of the benzimidazole anthelmintic drug, oxibendazole. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry and other analytical techniques .
Applications De Recherche Scientifique
Oxibendazole-d7 is widely used in scientific research, particularly in:
Biology: Studying the metabolic pathways and interactions of oxibendazole in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of oxibendazole and its analogs.
Industry: Quality control and assurance in the production of pharmaceuticals and veterinary products.
Mécanisme D'action
Target of Action
Oxibendazole-d7 primarily targets the tubulin in the tegument and intestinal cells of the worm . Tubulin is a protein that plays a crucial role in the maintenance of cell structure and function.
Mode of Action
This compound interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . Microtubules are essential components of the cell’s cytoskeleton and are involved in various cellular processes, including cell shape, division, and intracellular transport .
Biochemical Pathways
The inhibition of tubulin polymerization leads to the loss of cytoplasmic microtubules . This loss impairs the uptake of glucose by the larval and adult stages of the susceptible parasites, depleting their glycogen stores . Additionally, degenerative changes occur in the endoplasmic reticulum and the mitochondria of the germinal layer, leading to the release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), the energy required for the survival of the helminth .
Pharmacokinetics
This compound, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .
Result of Action
The diminished energy production due to the action of this compound immobilizes the parasite, leading to its eventual death . This is due to the inability of the parasite to maintain its essential functions without sufficient ATP .
Analyse Biochimique
Biochemical Properties
Oxibendazole-d7, like its parent compound Oxibendazole, is known to interact with tubulin, a globular protein . It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .
Cellular Effects
This compound causes degenerative alterations in the tegument and intestinal cells of the worm by binding to tubulin . This leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, depleting their glycogen stores .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . The loss of cytoplasmic microtubules leads to impaired glucose uptake and depletion of glycogen stores in the parasites .
Temporal Effects in Laboratory Settings
It is known that this compound is used as an analytical standard, suggesting that it has a stable shelf life .
Dosage Effects in Animal Models
The effects of Oxibendazole vary with different dosages .
Metabolic Pathways
It is known that the parent compound, Oxibendazole, is readily metabolized in the liver .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to regions where tubulin is abundant and involved in microtubule formation .
Méthodes De Préparation
The synthesis of oxibendazole-d7 involves several steps, starting from m-dichlorobenzene. The process includes nitration, ammonification, condensation, reduction, and cyclization reactions. This method is efficient and environmentally friendly, avoiding the use of bromopropane and reducing the generation of bromine-containing wastewater . The industrial production of this compound follows similar routes, ensuring high purity and quality suitable for analytical purposes .
Analyse Des Réactions Chimiques
Oxibendazole-d7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Comparaison Avec Des Composés Similaires
Oxibendazole-d7 is similar to other benzimidazole anthelmintics such as:
- Albendazole
- Fenbendazole
- Oxfendazole These compounds share a similar mechanism of action but differ in their specific chemical structures and pharmacokinetic properties. This compound is unique due to its deuterated nature, which enhances its stability and makes it particularly useful in analytical applications .
Propriétés
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOCRURYZCVHMG-JOMZKNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746814 | |
| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-44-7 | |
| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


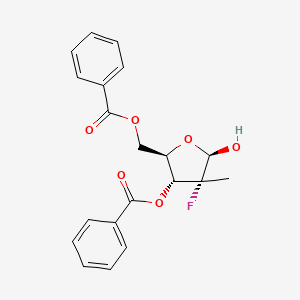
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
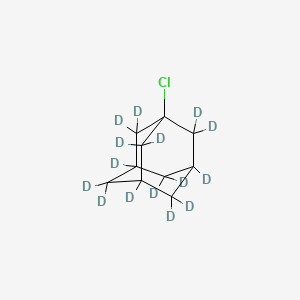
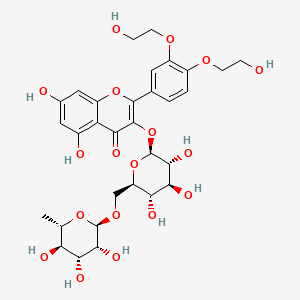


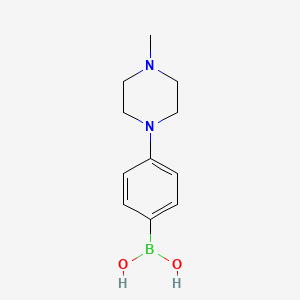
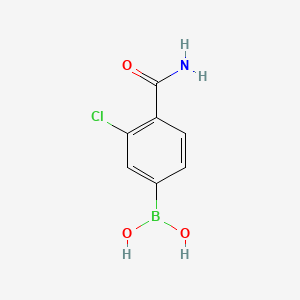
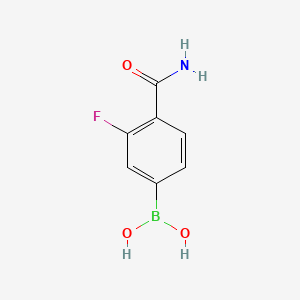
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
